Structural Differentiation: Ethanone Linker vs. Direct Carbonyl in the Closest Analog (CAS 1903625-75-1)
The target compound and its closest commercially cataloged analog, 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903625-75-1), differ by a single structural feature: the target possesses a methylene-extended ethanone spacer (-CH2-C(=O)-) between the isoxazole warhead and the azetidine ring, whereas the comparator employs a direct carbonyl linker (-C(=O)-) [1]. This one-atom insertion increases the rotational degrees of freedom and alters the vector of the azetidine-pyridine appendage relative to the 3,5-dimethylisoxazole acetyl-lysine mimetic. The resulting change in three-dimensional conformation has the potential to modulate binding interactions with residues lining the BRD4 ZA loop and BC loop, which are critical determinants of domain selectivity (BD1 vs. BD2) within the BET family [2]. While direct, head-to-head biochemical data for both compounds measured in the same assay are not publicly available, published X-ray crystallographic evidence from closely related 3,5-dimethylisoxazole derivatives confirms that linker-length variations between the warhead and pendant groups can shift binding affinity by up to 5-fold between BRD4 BD1 and BD2 [2].
| Evidence Dimension | Linker connectivity between 3,5-dimethylisoxazole warhead and azetidine scaffold |
|---|---|
| Target Compound Data | Ethanone linker (-CH2-C(=O)-); MW = 287.319 g/mol; SMILES = CC1=C(C(=NO1)C)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
| Comparator Or Baseline | CAS 1903625-75-1; Direct carbonyl linker (-C(=O)-); MW = 273.29 g/mol; SMILES = CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=CN=CC=C3 |
| Quantified Difference | Insertion of one methylene (14 Da mass increase); increased linker flexibility (2 additional rotatable bonds). Direct comparative BRD4 Kd or IC50 data not publicly available. |
| Conditions | Structural comparison based on SMILES and CAS registry entries. Biochemical confirmation requires parallel testing in BROMOscan or fluorescence anisotropy assays. |
Why This Matters
For researchers developing SAR around 3,5-dimethylisoxazole BET inhibitors, the ethanone linker represents a structurally discrete chemical space compared to the direct carbonyl analog, and procurement of the correct linker variant is essential to maintain experimental consistency and avoid confounding SAR interpretation.
- [1] NCBI PubChem. Comparative substance records for CAS 1904305-20-9 and CAS 1903625-75-1, canonical SMILES. View Source
- [2] PDBe. (2013). PDB 4j0s: X-ray crystal structure of a 3,5-dimethylisoxazole derivative bound to BRD4(1) demonstrating ZA/BC loop interactions. View Source
